3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-fluoro-4-[[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-17-10-14(11-20)3-4-15(17)12-21-5-1-2-16(13-21)18(23)22-6-8-24-9-7-22/h3-4,10,16H,1-2,5-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGQWMCJYXLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, including a fluorine atom and a thiomorpholine moiety, which may contribute to its interaction with biological targets.
Chemical Structure
The molecular formula for this compound is . Its structure includes a benzonitrile core substituted with a thiomorpholine-4-carbonyl piperidine group and a fluorine atom at the para position of the benzene ring.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly as an inhibitor of specific pathways involved in disease processes.
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was synthesized and evaluated for its ability to inhibit the interaction between PD-1 and PD-L1, key proteins involved in immune evasion by tumors. The compound exhibited significant inhibitory activity with an IC50 value of 8.52 μM, indicating its potential as a candidate for further development in cancer immunotherapy .
The mechanism by which this compound exerts its biological effects appears to involve modulation of protein-protein interactions critical for tumor growth and immune response regulation. The binding affinity to PD-L1 suggests that it may disrupt the PD-1/PD-L1 signaling pathway, which is often exploited by tumors to evade immune detection.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, in studies involving human cancer cell lines, it was shown to reduce cell viability significantly compared to control groups.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 8.52 | PD-L1/PD-1 Interaction |
| Compound 6 | 12.28 | PD-L1/PD-1 Interaction |
| Compound 7 | 14.08 | PD-L1/PD-1 Interaction |
In Vivo Studies
In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal models have indicated that administration of this compound leads to reduced tumor size compared to untreated controls, supporting its potential as an effective therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound A : 3-Fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
- Key features : Fluorine, benzonitrile, piperidine, thiomorpholine carbonyl.
- Molecular weight : 347.5 g/mol.
- Functional groups : Nitrile (polar), fluorine (electron-withdrawing), thiomorpholine (sulfur-containing), piperidine (basic nitrogen).
Compound B : 3-Fluoro-4-{[(2-Phenylethyl)Amino]Methyl}Benzonitrile (CAS: Not provided)
- Molecular formula : C₁₆H₁₅FN₂.
- Molecular weight : 254.3 g/mol.
- Key features: Fluorine, benzonitrile, phenethylamino group.
- Functional groups : Nitrile, secondary amine, aromatic phenyl group .
Key Differences :
| Property | Compound A | Compound B |
|---|---|---|
| Substituent | Piperidine-thiomorpholine | Phenethylamino |
| Heteroatoms | S, O, N (3 N atoms) | N (2 N atoms) |
| Molecular Complexity | High (multiple rings, S atom) | Moderate (single aromatic) |
| Potential Solubility | Lower (due to hydrophobic S) | Higher (amine may enhance) |
Computational and Crystallographic Insights
While specific crystallographic data for these compounds is absent, tools like Mercury (for structural visualization) and SHELX (for refinement) are critical in analyzing such molecules. For example:
Preparation Methods
Nitration and Reduction of Fluorinated Benzene Derivatives
The synthesis begins with 3-fluoro-4-methylbenzene , which undergoes nitration using HNO3/H2SO4 at 0–40°C to yield 3-fluoro-4-methyl-2-nitrobenzene . Catalytic hydrogenation (H2/Pd-C, 50 psi) reduces the nitro group to an amine, producing 3-fluoro-4-methylaniline in 85–92% yield.
Table 1: Nitration and Reduction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO3 (1.2 eq), H2SO4, 0–5°C, 4h | 75 | 98.5 |
| Reduction | H2 (50 psi), 10% Pd/C, EtOH, 25°C | 92 | 99.2 |
Synthetic Route 2: Piperidine-Thiomorpholine Carbonyl Linker Synthesis
Preparation of Thiomorpholine-4-Carbonyl Chloride
Thiomorpholine reacts with triphosgene (Cl3COC(O)Cl) in dichloromethane (DCM) at −10°C to form thiomorpholine-4-carbonyl chloride . This intermediate is used directly in subsequent coupling reactions.
Coupling with Piperidine Derivatives
Piperidin-3-amine is acylated with thiomorpholine-4-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in DCM at 25°C for 12h, yielding 3-(thiomorpholine-4-carbonyl)piperidine (87% yield).
Table 2: Acylation Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 12 | 87 |
| DIPEA | THF | 40 | 8 | 78 |
| Pyridine | DCM | 0 | 24 | 65 |
Final Assembly: Alkylation and Purification
Mannich Reaction for Methylene Bridge Formation
3-Fluoro-4-methylbenzonitrile reacts with formaldehyde (37% aq.) and 3-(thiomorpholine-4-carbonyl)piperidine in acetic acid at 60°C for 6h. The Mannich reaction installs the methylene bridge, yielding the target compound in 72% yield after recrystallization from ethanol.
Alternative Alkylation Strategy
A two-step approach involves brominating 3-fluoro-4-methylbenzonitrile (NBS, AIBN, CCl4, 80°C) to 4-(bromomethyl)-3-fluorobenzonitrile , followed by nucleophilic substitution with 3-(thiomorpholine-4-carbonyl)piperidine (K2CO3, DMF, 60°C). This method achieves 81% yield but requires rigorous purification to remove excess bromide.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Q & A
Basic Question: What are the optimal synthetic routes for 3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the piperidine-thiomorpholine fragment via amide bond formation using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .
- Step 2: Fluorination at the 3-position of the benzonitrile core using nucleophilic fluorinating agents (e.g., KF or Selectfluor) in polar aprotic solvents like DMF .
- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Validation:
- NMR Analysis: Compare -, -, and -NMR spectra with reference data (e.g., -NMR at ~-120 ppm for aromatic fluorine) .
- Elemental Analysis: Confirm C, H, N percentages within ±0.3% of theoretical values .
Basic Question: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: -NMR identifies methylene bridges (δ 3.5–4.0 ppm for –CH–N–) and aromatic protons (δ 7.2–8.1 ppm). -NMR confirms fluorine substitution .
- Mass Spectrometry: High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 402.1482 for CHFNOS) .
- X-ray Crystallography: Resolves spatial arrangement of the thiomorpholine-piperidine-benzonitrile scaffold (if crystalline) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiomorpholine-piperidine region?
Methodological Answer:
- Key Modifications:
- Replace thiomorpholine with morpholine or pyrrolidine to assess sulfur’s role in target binding .
- Introduce methyl/ethyl groups on the piperidine nitrogen to probe steric effects .
- Biological Assays:
- Screen analogs against target receptors (e.g., kinase inhibition assays) and compare IC values.
- Use molecular docking to correlate substituent effects with binding pocket interactions .
Example SAR Table:
| Analog Structure | Modification | IC (nM) | Key Finding |
|---|---|---|---|
| Thiomorpholine (parent) | – | 12.5 | Baseline activity |
| Morpholine substitution | S → O | 45.8 | Reduced potency |
| N-Methylpiperidine variant | Piperidine N-methylation | 8.2 | Improved selectivity |
Advanced Question: How to resolve contradictions in reported binding affinities across studies?
Methodological Answer:
- Controlled Variables:
- Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescent/radioactive labels .
- Data Cross-Validation:
- Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Replicate studies with a shared reference compound to calibrate inter-lab differences .
Advanced Question: What strategies improve metabolic stability without compromising target affinity?
Methodological Answer:
- Structural Tweaks:
- In Vitro Assays:
Advanced Question: How to design experiments assessing the compound’s solubility and formulation compatibility?
Methodological Answer:
- Solubility Screening:
- Formulation Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
